Apoptosis inducer 2

Description

Apoptosis Inducer 2 is a synthetic compound designed to trigger programmed cell death (apoptosis) in cancer cells. Its mechanism involves the activation of caspase-3, cleavage of poly (ADP-ribose) polymerase (PARP), and induction of DNA fragmentation via the Apaf-1-dependent intrinsic pathway . Studies report an IC50 value of approximately 4 μM in inhibiting human mammary epithelial cells (HMEC), prostate epithelial cells (PREC), and MCF-10A cells, highlighting its potency in disrupting cell viability .

Properties

Molecular Formula |

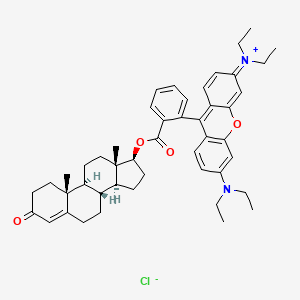

C47H57ClN2O4 |

|---|---|

Molecular Weight |

749.4 g/mol |

IUPAC Name |

[6-(diethylamino)-9-[2-[[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]oxycarbonyl]phenyl]xanthen-3-ylidene]-diethylazanium;chloride |

InChI |

InChI=1S/C47H57N2O4.ClH/c1-7-48(8-2)31-16-19-37-41(28-31)52-42-29-32(49(9-3)10-4)17-20-38(42)44(37)34-13-11-12-14-35(34)45(51)53-43-22-21-39-36-18-15-30-27-33(50)23-25-46(30,5)40(36)24-26-47(39,43)6;/h11-14,16-17,19-20,27-29,36,39-40,43H,7-10,15,18,21-26H2,1-6H3;1H/q+1;/p-1/t36-,39-,40-,43-,46-,47-;/m0./s1 |

InChI Key |

CSXPAUMDDYEENU-HFXVRSMXSA-M |

Isomeric SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)O[C@H]5CC[C@@H]6[C@@]5(CC[C@H]7[C@H]6CCC8=CC(=O)CC[C@]78C)C.[Cl-] |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)OC5CCC6C5(CCC7C6CCC8=CC(=O)CCC78C)C.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of apoptosis inducer 2 involves several steps, including the preparation of intermediate compounds and the final assembly of the target molecule. The synthetic route typically starts with the preparation of a pyridine nucleotide-disulphide oxidoreductase-2 (Pyr_redox_2) domain, which is a key structural component of this compound. This domain is synthesized through a series of chemical reactions, including nucleophilic substitution and oxidation-reduction reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis process. Common reagents used in the industrial production include oxidizing agents, reducing agents, and nucleophiles .

Chemical Reactions Analysis

Mechanisms of Apoptosis Induction

Apoptosis inducers typically activate either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key steps include:

-

Mitochondrial outer membrane permeabilization (MOMP) : Leading to cytochrome c release and apoptosome formation .

-

Caspase activation : Initiator caspases (e.g., caspase-9) activate executioner caspases (e.g., caspases-3/7), driving DNA fragmentation and cellular disassembly .

-

Bcl-2 family regulation : Anti-apoptotic (e.g., Bcl-2) vs. pro-apoptotic (e.g., Bax/Bak) proteins modulate mitochondrial integrity .

Examples from Literature

Mitochondrial Pathway Activation

Raptinal exemplifies intrinsic apoptosis induction:

-

BAX/BAK/BOK oligomerization : MOMP occurs, releasing cytochrome c and activating caspase-9 .

-

Apoptosome formation : Caspase-9 activates caspases-3/7, cleaving substrate proteins (e.g., PARP-1) .

-

Bid cleavage : Caspase-2 activation downstream of heat shock or other stressors can mediate mitochondrial apoptosis via Bid cleavage .

Modulatory Factors in Apoptosis

Therapeutic Implications

-

Raptinal : Used to study intrinsic apoptosis and caspase-3-dependent pyroptosis .

-

BH3 mimetics (e.g., Venetoclax) : Target anti-apoptotic Bcl-2 proteins, enhancing pro-apoptotic signaling .

-

Cisplatin/Doxorubicin : DNA damage triggers p53-dependent cell cycle arrest or apoptosis .

Limitations and Gaps

Scientific Research Applications

Apoptosis inducer 2 has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the mechanisms of oxidation-reduction reactions and nucleophilic substitution reactions.

Biology: It is used to study the process of apoptosis and the role of apoptosis-inducing factors in cellular homeostasis.

Medicine: It is being investigated as a potential therapeutic agent for the treatment of cancer, as it can induce cell death in cancerous cells.

Industry: It is used in the development of new drugs and therapeutic agents that target apoptotic pathways.

Mechanism of Action

Apoptosis inducer 2 exerts its effects by interacting with specific molecular targets and pathways involved in the process of apoptosis. It binds to the Pyr_redox_2 domain and triggers a cascade of biochemical events that lead to the activation of caspases, which are enzymes that play a key role in the execution of apoptosis. The compound also interacts with other proteins involved in the apoptotic pathway, such as Bcl-2 and Bax, to regulate the balance between cell survival and cell death .

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are compared based on mechanism, efficacy, and resistance profiles:

Table 1: Mechanism and Key Properties

| Compound | Mechanism of Action | Target Pathway | IC50 (μM) | Resistance Profile |

|---|---|---|---|---|

| Apoptosis Inducer 2 | Caspase-3 activation, PARP cleavage, DNA fragmentation | Apaf-1-dependent | ~4 | Not explicitly studied |

| Etoposide | Topoisomerase II inhibition, DNA damage | Topoisomerase II | 10–50* | Susceptible to MDR+ resistance |

| BEPT | Apoptosis induction via DNA damage | Apaf-1-dependent | <4* | Overcomes etoposide resistance |

| BDPTN | Cytotoxicity without apoptosis induction | Unknown | <4* | Overcomes MDR+ resistance |

| Apoptosis Inducer 12 | Mitochondrial membrane disruption | Bcl-2/BAX modulation | N/A | Not reported |

*Values estimated from cytotoxic activity comparisons in .

Table 2: Research Findings

Critical Analysis of Differences

Mechanistic Divergence :

- This compound and BEPT both rely on Apaf-1-dependent pathways, but BEPT exhibits higher cytotoxicity (<4 μM vs. ~4 μM) and overcomes drug resistance .

- BDPTN, a structural analogue of BEPT, lacks apoptotic activity despite similar cytotoxicity, emphasizing the importance of stereochemical configuration in mechanism .

- Etoposide, while a benchmark apoptosis inducer, is less potent (IC50 10–50 μM) and ineffective against MDR+ lines .

Pathway Specificity :

- This compound avoids mitochondrial pathways, unlike Apoptosis Inducer 12, which modulates Bcl-2/BAX proteins . This reduces cross-talk with anti-apoptotic regulators like Bcl-xL .

Resistance Profiles :

- Both BEPT and BDPTN overcome etoposide and MDR+ resistance, but only BEPT does so via apoptosis . This suggests that cytotoxicity alone is insufficient for therapeutic efficacy in resistant cancers.

Q & A

Q. What are the primary mechanisms through which Apoptosis Inducer 2 triggers programmed cell death in cancer cells?

this compound activates the mitochondrial-dependent intrinsic pathway, characterized by cytochrome c release, caspase-3 activation, and PARP cleavage. This mechanism is observed in HeLa cells and other cancer models, where it disrupts mitochondrial membrane potential and induces DNA fragmentation. Researchers should validate this pathway using assays like JC-1 staining for mitochondrial depolarization and Western blotting for caspase-3/PARP cleavage .

Q. Which experimental assays are most reliable for quantifying this compound’s efficacy in vitro?

Key assays include:

- Annexin V/PI staining to distinguish early/late apoptosis.

- Caspase-Glo® 3/7 assays to measure enzymatic activity.

- TUNEL assays for DNA fragmentation analysis. Dose-response curves (IC50 determination) and time-course experiments are critical for reproducibility. Mitochondrial function assays (e.g., ATP depletion tests) further confirm mechanism specificity .

Q. What cell lines or models are commonly used to study this compound’s activity?

HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (hepatocellular carcinoma) are standard models. Primary cell lines (e.g., human hepatocytes) may be used to assess off-target toxicity. Researchers should validate findings across multiple lines to account for genetic heterogeneity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in the reported efficacy of this compound across different cancer cell lines?

Discrepancies often arise from variations in genetic backgrounds, expression levels of pro-/anti-apoptotic proteins (e.g., Bcl-2/Bax ratios), or metabolic states. Methodological solutions include:

Q. What methodologies are recommended to confirm the specificity of this compound for its intended molecular targets?

Use competitive binding assays (e.g., SPR or ITC) to measure direct interactions with mitochondrial proteins. Chemical inhibitors (e.g., Z-VAD-FMK for caspases) can block downstream effects. CRISPR-Cas9 knockout models (e.g., Apaf-1-deficient cells) help validate pathway dependencies. Cross-reactivity screening against related kinases or receptors is advised to rule off-target effects .

Q. How should researchers approach conflicting data regarding off-target effects of this compound in primary versus transformed cell models?

Primary cells (e.g., hepatocytes) often exhibit higher sensitivity due to intact apoptotic machinery. To address this:

- Conduct comparative metabolomic studies to identify differential lipid peroxidation or ROS generation.

- Use 3D co-culture systems to mimic tissue-specific microenvironments.

- Reference studies on similar compounds (e.g., galactosamine hydrochloride’s hepatotoxicity via mitochondrial inhibition) to contextualize findings .

Q. What statistical frameworks are optimal for analyzing dose-dependent apoptotic responses in heterogeneous cell populations?

Nonlinear regression models (e.g., log-dose vs. response) quantify IC50 values. Flow cytometry clustering algorithms (t-SNE or UMAP) can resolve subpopulations with differential apoptosis susceptibility. For time-lapse data, Kaplan-Meier survival analysis or Cox proportional hazards models are applicable .

Methodological Best Practices

- Data Validation : Replicate experiments across independent labs to address batch effects.

- Controls : Include positive controls (e.g., staurosporine) and vehicle controls to normalize baseline apoptosis.

- Ethical Compliance : Follow institutional guidelines for primary cell use, especially in studies involving human tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.